Home > Products > Screening Compounds P120092 > Butofilolol maleate
Butofilolol maleate - 88606-96-6

Butofilolol maleate

Catalog Number: EVT-3195325
CAS Number: 88606-96-6
Molecular Formula: C21H30FNO7
Molecular Weight: 427.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Timolol Maleate

    Compound Description: Timolol maleate is a non-selective beta-adrenergic blocker primarily used to treat glaucoma by reducing intraocular pressure (IOP) [, , , , , ]. It is also used in the treatment of infantile hemangiomas (IH) [, , , , ]. Timolol maleate has a short biological half-life of approximately 4.1 hours and low oral bioavailability [].

    Relevance: Timolol maleate and butofilolol maleate are both non-selective beta-adrenergic blockers [, , , , , ]. They share a similar core structure, differing in the substituents on the aromatic ring and the presence of an additional ether linkage in butofilolol. These structural similarities contribute to their shared pharmacological target and therapeutic applications, particularly in treating glaucoma.

Overview

Butofilolol maleate is a beta-blocker drug primarily utilized for managing essential hypertension, also known as high blood pressure. It is a derivative of butyrophenone and is recognized by its trade name, Cafide. Despite its therapeutic potential, Butofilolol maleate is not currently marketed commercially. The compound's chemical formula is C21H30FNO7C_{21}H_{30}FNO_{7}, and it exists as a maleate salt, which enhances its solubility and bioavailability.

Source and Classification

Butofilolol maleate is classified as a beta-adrenergic antagonist, specifically targeting the β-adrenoceptors. This classification places it within the broader category of pharmacological agents used to treat cardiovascular conditions. The compound has been investigated for various medical applications beyond hypertension, including glaucoma treatment and migraine prevention.

Synthesis Analysis

Methods and Technical Details

The synthesis of Butofilolol maleate involves several key steps:

  1. Fries Rearrangement: The process begins with the Fries rearrangement of an ester formed by 4-fluorophenol and butyryl chloride, yielding 5’-fluoro-2’-hydroxybutyrophenone.
  2. Epichlorohydrin Treatment: This intermediate is treated with epichlorohydrin in the presence of a base, resulting in 1-[5-fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one.
  3. Reaction with tert-Butylamine: Finally, the compound undergoes a reaction with tert-butylamine to produce Butofilolol maleate.

This multi-step synthetic route highlights the complexity involved in producing this beta-blocker.

Molecular Structure Analysis

Structure and Data

Butofilolol maleate features a complex molecular structure characterized by its functional groups that contribute to its biological activity. The presence of the maleate salt form enhances solubility, which is crucial for its pharmacological efficacy. The compound is a racemic mixture, containing equal parts of two enantiomers that may exhibit different biological activities.

Structural Formula

The structural formula can be represented as follows:

Butofilolol Maleate C21H30FNO7\text{Butofilolol Maleate }C_{21}H_{30}FNO_{7}
Chemical Reactions Analysis

Reactions and Technical Details

Butofilolol maleate undergoes various chemical reactions that can modify its structure and properties:

  • Oxidation: The compound can be oxidized under specific conditions, potentially yielding carboxylic acids or ketones.
  • Reduction: Reduction reactions can alter functional groups present in the molecule.
  • Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, introducing different functional groups depending on the reagents used.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Mechanism of Action

Process and Data

The primary mechanism of action of Butofilolol maleate involves antagonism at β-adrenoceptors, specifically blocking β-1 receptors in the heart. This blockade leads to:

  • Decreased Heart Rate: By inhibiting adrenergic stimulation, the drug reduces heart rate.
  • Lowered Blood Pressure: The decrease in cardiac output and peripheral vascular resistance results in lower blood pressure levels.

The compound's effectiveness in managing hypertension has been supported by clinical evidence demonstrating significant reductions in blood pressure among treated patients.

Physical and Chemical Properties Analysis

Physical Properties

Butofilolol maleate exhibits several notable physical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Enhanced solubility due to the maleate salt form, which improves bioavailability.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions.
  • Reactivity: Reacts with common oxidizing and reducing agents.

These properties are crucial for understanding how Butofilolol maleate behaves in biological systems and during pharmaceutical formulation.

Applications

Scientific Uses

Butofilolol maleate has been extensively researched for various applications:

  • Cardiovascular Health: Primarily used as an antihypertensive agent due to its ability to lower blood pressure effectively.
  • Glaucoma Treatment: Investigated for its potential to reduce intraocular pressure by decreasing aqueous humor production.
  • Management of Arrhythmias: Demonstrated efficacy in stabilizing heart rhythms, particularly in cases of supraventricular tachycardia.
  • Migraine Prevention: Explored as a preventive treatment for migraines due to its beta-blocking properties.
  • Anxiety Management: Used off-label to manage anxiety symptoms by reducing sympathetic nervous system activity .
Introduction: Butofilolol Maleate as a Pharmacological Agent

Historical Context and Rationale for Development

Butofilolol (chemical name: (RS)-1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one) was developed in the late 20th century as part of efforts to create β-adrenergic antagonists with optimized receptor affinity and pharmacokinetic properties. Its synthesis emerged during a period of intense research into aryloxypropanolamine derivatives, aiming to improve cardiovascular selectivity over early non-selective β-blockers like propranolol [1] [3]. The compound’s design incorporated a butyrophenone moiety—a structural feature shared with antipsychotic agents but repurposed here for cardioselective antagonism. This innovation aimed to enhance lipophilicity and membrane penetration, potentially improving central nervous system (CNS) accessibility for conditions like essential hypertension [1] [7]. Patent literature from the 1980s (e.g., US4252825) detailed its synthesis pathway, emphasizing industrial scalability via a three-step process:

  • Fries rearrangement of 4-fluorophenol and butyryl chloride to yield 5'-fluoro-2'-hydroxybutyrophenone.
  • Epoxide formation using epichlorohydrin under basic conditions.
  • Amination with tert-butylamine to produce the final molecule [1] [6]. Despite preclinical promise, Butofilolol never achieved widespread clinical adoption, with sources noting it is "not known to be marketed anywhere" [1].

Table 1: Key Chemical Properties of Butofilolol

PropertyValue
Molecular FormulaC₁₇H₂₆FNO₃
Molar Mass311.397 g·mol⁻¹
CAS NumberNot explicitly listed (base: 65495-77-0)
Salt FormMaleate (C₄H₄O₄)
Structural ClassAryloxypropanolamine β-blocker

Pharmacological Classification and Therapeutic Intent

Butofilolol belongs to the competitive non-selective β-adrenergic antagonist class, inhibiting both β₁- (cardiac) and β₂- (vascular/bronchial) receptors. Its mechanism involves blocking catecholamine-induced tachycardia and reducing cardiac output, thereby lowering blood pressure [3] [7]. Unlike cardioselective agents (e.g., betaxolol), Butofilolol’s non-selectivity theoretically offered advantages in suppressing renin release (a β₁-mediated effect) while potentially increasing peripheral vascular resistance via β₂ blockade—a dual action hypothesized to stabilize hemodynamics in essential hypertension [2] [8].

Therapeutically, it was investigated solely for essential hypertension management, with early clinical studies confirming blood pressure reduction in humans after repeated oral administration [1]. Its pharmacokinetics, characterized by rapid absorption and moderate bioavailability (60–70% IM), positioned it as a candidate for chronic use. However, its therapeutic niche remained ambiguous amid contemporary shifts toward renin-angiotensin system (RAS) inhibitors and dihydropyridine calcium channel blockers (CCBs), which demonstrated superior outcomes in heart failure prevention [2] [5].

Statement of Research Scope and Objectives for Butofilolol Maleate Investigation

Current research objectives for Butofilolol maleate focus on elucidating unresolved mechanistic and comparative efficacy questions:

  • Receptor Interaction Dynamics: Quantify binding affinities (Kᵢ) for human β₁/β₂-adrenoceptors relative to classical β-blockers (e.g., propranolol, carvedilol) using radioligand displacement assays [7] [10].
  • Metabolic Fate: Characterize hepatic metabolites and cytochrome P450 involvement to predict drug-drug interaction risks [1] [4].
  • Comparative Effectiveness: Evaluate blood pressure-lowering efficacy against RAS inhibitors and CCBs in preclinical models of salt-sensitive hypertension [2] [5].
  • Genetic Targeting: Explore pharmacogenetic interactions analogous to bucindolol, where β₁-adrenoceptor polymorphisms (Arg389Gly) influence therapeutic responses [6] [10].

Table 2: Comparative Efficacy of β-Blockers vs. Other Antihypertensive Classes

Outcomeβ-Blockers vs. RAS Inhibitorsβ-Blockers vs. CCBs
Stroke Risk↓ 25% (RR 0.75) [2]↑ 19% (RR 1.19) [5]
Heart Failure Incidence↔ No difference [2]↑ 37% (RR 1.37) [5]
Major CV Events↓ 12% (RR 0.88) [2]Variable by subtype

The scarcity of robust clinical data (only small-scale human trials exist) necessitates further preclinical validation before potential revival in precision medicine contexts [1] [10].

Properties

CAS Number

88606-96-6

Product Name

Butofilolol maleate

IUPAC Name

(Z)-but-2-enedioic acid;1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one

Molecular Formula

C21H30FNO7

Molecular Weight

427.5 g/mol

InChI

InChI=1S/C17H26FNO3.C4H4O4/c1-5-6-15(21)14-9-12(18)7-8-16(14)22-11-13(20)10-19-17(2,3)4;5-3(6)1-2-4(7)8/h7-9,13,19-20H,5-6,10-11H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

XAFHIGHFTQNWCF-BTJKTKAUSA-N

SMILES

CCCC(=O)C1=C(C=CC(=C1)F)OCC(CNC(C)(C)C)O.C(=CC(=O)O)C(=O)O

Canonical SMILES

CCCC(=O)C1=C(C=CC(=C1)F)OCC(CNC(C)(C)C)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CCCC(=O)C1=C(C=CC(=C1)F)OCC(CNC(C)(C)C)O.C(=C\C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.